molecular formula C11H10FN B13709423 2-(5-Fluoro-2-methylphenyl)pyrrole

2-(5-Fluoro-2-methylphenyl)pyrrole

Cat. No.: B13709423
M. Wt: 175.20 g/mol
InChI Key: VIBBHUIJQOHTGM-UHFFFAOYSA-N
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Description

2-(5-Fluoro-2-methylphenyl)pyrrole is a fluorinated pyrrole derivative. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Fluoro-2-methylphenyl)pyrrole typically involves the fluorination of pyrrole derivatives. One common method is the electrophilic fluorination of N-methylpyrrole using elemental fluorine or xenon difluoride under controlled conditions to achieve regioselective fluorination . Another approach involves the use of platinum and carbon catalysts in a high-pressure autoclave, followed by hydrogenation and purification steps .

Industrial Production Methods

Industrial production of fluorinated pyrroles often employs scalable methods such as catalytic hydrogenation and fluorination using environmentally benign reagents. These methods ensure high yields and purity of the final product, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluoro-2-methylphenyl)pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Lithium diisopropylamide (LDA), Grignard reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while substitution reactions can produce various functionalized pyrroles .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(5-Fluoro-2-methylphenyl)pyrrole involves its interaction with specific molecular targets and pathways. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking its activity. The fluorine atom enhances the compound’s binding affinity and metabolic stability, making it more effective in its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Fluoro-2-methylphenyl)pyrrole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a fluorine atom and a methyl group on the phenyl ring enhances its stability and reactivity compared to other fluorinated pyrroles .

Properties

Molecular Formula

C11H10FN

Molecular Weight

175.20 g/mol

IUPAC Name

2-(5-fluoro-2-methylphenyl)-1H-pyrrole

InChI

InChI=1S/C11H10FN/c1-8-4-5-9(12)7-10(8)11-3-2-6-13-11/h2-7,13H,1H3

InChI Key

VIBBHUIJQOHTGM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)C2=CC=CN2

Origin of Product

United States

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